Cas no 42989-85-5 ((BOC-AMINOOXY)ACETIC ACID)

(BOC-AMINOOXY)ACETIC ACID is a protected aminooxy derivative widely used in bioconjugation and peptide synthesis. Its key advantage lies in the BOC (tert-butoxycarbonyl) protecting group, which enhances stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. The aminooxy functionality enables efficient oxime ligation with aldehydes or ketones, facilitating site-specific modifications of biomolecules. This compound is particularly valuable in constructing stable conjugates for applications in chemical biology, drug delivery, and material science. Its high purity and reactivity make it a reliable reagent for researchers requiring controlled and selective coupling strategies.
(BOC-AMINOOXY)ACETIC ACID structure
(BOC-AMINOOXY)ACETIC ACID structure
Product name:(BOC-AMINOOXY)ACETIC ACID
CAS No:42989-85-5
MF:C7H13NO5
Molecular Weight:191.18182
MDL:MFCD01632027
CID:328882
PubChem ID:87560854

(BOC-AMINOOXY)ACETIC ACID 化学的及び物理的性質

名前と識別子

    • (BOC-AMINOOXY)ACETIC ACID
    • [(tert-Butoxycarbonyl)aminooxy]acetic Acid
    • 2-(t-Butyloxycarbonyl-aminooxy)-acetic acid
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid
    • Aceticacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-
    • Bis-Boc-Aoa
    • Boc-3-(aminooxy)acetic acid
    • Boc-AOAc-OH
    • Boc-Aoa-OH
    • t-Boc-aminooxyacetic Acid
    • 2-(((tert-Butoxycarbonyl)amino)oxy)acetic acid
    • Boc-AOA
    • N-Boc-(carboxymethoxy)amine
    • Aceticacid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]- (9CI)
    • 2-((tert-Butoxycarbonyl)aminooxy)acetic acid
    • [[N-(tert-Butoxycarbonyl)amino]oxy]acetic acid
    • 2-(tert-Butyloxycarbonyl-aminooxy)acetic acid
    • N-tert-Butoxycarbonylaminooxyacetic acid
    • J-501795
    • (Boc-aminoxy)acetic acid
    • 2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid
    • SY019091
    • MFCD01632027
    • Boc-AOA Tert-Boc-aminooxyacetic acid
    • A850863
    • J-650267
    • DTXSID10373171
    • GS-6570
    • B3338
    • FT-0662558
    • [(1,1-dimethylethoxy)carbonyl]aminooxy acetic acid
    • Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-
    • QBXODCKYUZNZCY-UHFFFAOYSA-N
    • EN300-227480
    • N-tert-butoxycarbonyl aminooxyacetic acid
    • Boc-aminooxyacetic acid
    • (Boc)aminooxyacetic acid
    • (Boc-aminooxy)acetic acid, >=98.0% (T)
    • {[(tert-butoxycarbonyl)amino]oxy}acetic acid
    • 2-(tert-butoxycarbonylaminooxy)acetic acid
    • tert-butyloxycarbonylaminoxy acetic acid
    • SCHEMBL307685
    • H10114
    • [(1,1-Dimethylethoxy)carbonyl]aminooxyacetic acid
    • 42989-85-5
    • 2-[(tert-Butoxycarbonylamino)oxy]acetic acid
    • CS-0030574
    • Boc-(nhoac)-oh
    • 2-(Boc-aminooxy)-acetic acid;N-Boc-(carboxymethoxy)-amine
    • 2-(tert-Butyloxycarbonylaminooxy)acetic acid
    • 3-Phenyl-1-(pyridin-2-yl)benzo[4,5]furo[3,2-c]pyridine
    • HY-W019623
    • AKOS009156496
    • BOC-AOA Tert-Boc-aminooxyacetic
    • MDL: MFCD01632027
    • インチ: 1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
    • InChIKey: QBXODCKYUZNZCY-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NOCC(O)=O)=O)C
    • BRN: 6137646

計算された属性

  • 精确分子量: 191.07900
  • 同位素质量: 191.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 2
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 84.9A^2

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: ~115 °C (dec.)
  • Refractive Index: 1.46
  • Solubility: Soluble in methanol.
  • PSA: 84.86000
  • LogP: 0.91820
  • Solubility: 未確定

(BOC-AMINOOXY)ACETIC ACID Security Information

(BOC-AMINOOXY)ACETIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D692131-100g
(Boc-aminooxy)acetic Acid
42989-85-5 98%
100g
$235 2024-07-20
Chemenu
CM343247-10g
(Boc-aminooxy)acetic acid
42989-85-5 95%+
10g
$75 2023-02-02
Enamine
EN300-227480-0.5g
2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid
42989-85-5 95%
0.5g
$19.0 2024-06-20
Enamine
EN300-227480-10.0g
2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid
42989-85-5 95%
10.0g
$57.0 2024-06-20
TRC
B200750-1g
t-Boc-aminooxyacetic Acid
42989-85-5
1g
$ 80.00 2022-06-07
Oakwood
236882-1g
2-(((tert-Butoxycarbonyl)amino)oxy)acetic acid
42989-85-5 98%
1g
$10.00 2024-07-19
eNovation Chemicals LLC
D388827-1Kg
Boc-AOA
42989-85-5 97%
1kg
$3645 2023-09-02
eNovation Chemicals LLC
D388827-5g
Boc-AOA
42989-85-5 97%
5g
$225 2024-05-24
TRC
B200750-500mg
t-Boc-aminooxyacetic Acid
42989-85-5
500mg
$ 80.00 2023-04-19
TRC
B200750-250mg
t-Boc-aminooxyacetic Acid
42989-85-5
250mg
$ 74.00 2023-04-19

(BOC-AMINOOXY)ACETIC ACID 合成方法

(BOC-AMINOOXY)ACETIC ACID 関連文献

(BOC-AMINOOXY)ACETIC ACIDに関する追加情報

(BOC-AMINOOXY)ACETIC ACID (CAS No. 42989-85-5): An Overview and Recent Advances

(BOC-AMINOOXY)ACETIC ACID (CAS No. 42989-85-5) is a versatile and important compound in the field of chemical biology and medicinal chemistry. This compound, also known as N-(tert-butoxycarbonyl)hydroxylamine acetate, is widely used in the synthesis of various bioconjugates and as a reagent in the development of novel pharmaceuticals. Its unique properties make it an essential tool in the design and optimization of drug molecules, particularly in the areas of protein labeling, imaging, and therapeutic applications.

The BOC (tert-butoxycarbonyl) protecting group in (BOC-AMINOOXY)ACETIC ACID provides temporary protection to the aminooxy functional group, allowing for selective reactions and subsequent deprotection. This feature is crucial in multistep synthetic processes where the reactivity of specific functional groups needs to be controlled. The aminooxy group itself is highly reactive towards carbonyl compounds, forming stable oximes that are useful in various biological and chemical applications.

Recent research has highlighted the potential of (BOC-AMINOOXY)ACETIC ACID in several cutting-edge areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of targeted drug delivery systems. By conjugating this compound to specific targeting ligands, researchers were able to enhance the delivery efficiency and specificity of therapeutic agents to cancer cells. This approach not only improved the efficacy of the treatment but also reduced off-target effects, thereby minimizing side effects.

In another significant application, (BOC-AMINOOXY)ACETIC ACID has been used in the synthesis of fluorescent probes for live-cell imaging. These probes are designed to selectively label specific proteins or cellular structures, enabling real-time monitoring of biological processes with high spatial and temporal resolution. The ability to visualize dynamic changes within cells has profound implications for understanding disease mechanisms and developing new diagnostic tools.

The versatility of (BOC-AMINOOXY)ACETIC ACID extends to its use in chemical biology research. A recent study published in Nature Chemical Biology utilized this compound to investigate protein-protein interactions within complex cellular networks. By conjugating it to small molecules that bind to specific proteins, researchers were able to map out interaction pathways and identify key regulatory nodes. This information is invaluable for designing drugs that can modulate these interactions and potentially treat diseases associated with dysregulated protein networks.

In addition to its applications in drug development and chemical biology, (BOC-AMINOOXY)ACETIC ACID has also found use in materials science. Researchers have explored its potential as a crosslinking agent for creating functional hydrogels with tunable properties. These hydrogels have applications in tissue engineering, drug delivery, and biosensing, where their ability to mimic natural extracellular matrices is highly desirable.

The synthesis of (BOC-AMINOOXY)ACETIC ACID involves several well-established steps. The starting material, N-hydroxyphthalimide, is reacted with tert-butyl alcohol under basic conditions to form the protected aminooxy intermediate. This intermediate is then converted to the acetate form through esterification with acetic anhydride. The final product can be purified by recrystallization or chromatography techniques, ensuring high purity and consistency for subsequent applications.

Safety considerations are an important aspect when handling (BOC-AMINOOXY)ACETIC ACID. While it is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during use, and the compound should be stored in a cool, dry place away from incompatible materials.

In conclusion, (BOC-AMINOOXY)ACETIC ACID (CAS No. 42989-85-5) is a multifaceted compound with a wide range of applications in chemical biology, medicinal chemistry, materials science, and beyond. Its unique properties make it an indispensable tool for researchers working on advanced drug development, biological imaging, and materials engineering projects. As ongoing research continues to uncover new possibilities for its use, (BOC-AMINOOXY)ACETIC ACID is poised to play an increasingly important role in driving innovation across multiple scientific disciplines.

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